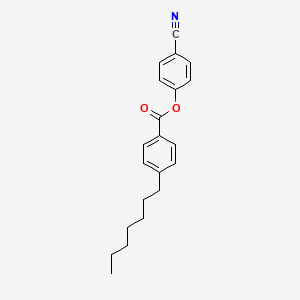

4-Cyanophenyl 4-heptylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyanophenyl) 4-heptylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)24-20-14-10-18(16-22)11-15-20/h8-15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAUTNYPKHVAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068129 | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38690-76-5 | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38690-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038690765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-heptyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanophenyl p-heptylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyanophenyl 4-heptylbenzoate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanophenyl 4-heptylbenzoate is a thermotropic liquid crystal, a class of organic molecules that exhibits a fluid-like state with long-range orientational order. Its unique molecular architecture, characterized by a rigid core and a flexible alkyl chain, gives rise to its mesomorphic properties. This compound is of significant interest in materials science, particularly for its application in liquid crystal displays (LCDs) and other electro-optical devices. The presence of a terminal cyano group imparts a strong dipole moment, which is crucial for the alignment of the molecules in an external electric field, a fundamental principle behind the operation of many LCD technologies. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of this compound, offering valuable insights for researchers and professionals working in the fields of materials science, organic synthesis, and device engineering.

Chemical Structure and Physicochemical Properties

This compound possesses a calamitic (rod-like) molecular structure, which is a common feature of many liquid crystalline compounds. The molecule can be deconstructed into three key components: a central rigid core composed of two phenyl rings linked by an ester group, a flexible n-heptyl (C7H15) aliphatic chain at one end, and a polar cyano (-C≡N) group at the other.

The rigid core provides the necessary structural anisotropy for the formation of liquid crystal phases. The flexible heptyl chain contributes to lowering the melting point and influencing the temperature range of the mesophase. The terminal cyano group, with its large dipole moment, is a critical determinant of the dielectric anisotropy of the material, which is a key parameter for its application in display technologies.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C21H23NO2 | [1][2] |

| Molecular Weight | 321.42 g/mol | [2] |

| CAS Number | 38690-76-5 | [3][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 44-45 °C | [3][4] |

| Boiling Point | ~460 °C (estimated) | [3] |

| Liquid Crystal Phase | Nematic | |

| Nematic to Isotropic Transition Temperature (Clearing Point) | 55 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-heptylbenzoic acid with 4-cyanophenol. A common and efficient method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is favored for its mild reaction conditions.

The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the precursors followed by the final esterification.

Experimental Protocol: Steglich Esterification

Materials:

-

4-heptylbenzoic acid

-

4-cyanophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-heptylbenzoic acid (1.0 equivalent) and 4-cyanophenol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Catalyst and Coupling Agent: Add a catalytic amount of DMAP (0.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Characterization of this compound

The synthesized this compound is characterized using various analytical techniques to confirm its structure and purity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | Aromatic protons ortho to the ester carbonyl |

| ~7.70 | Doublet | 2H | Aromatic protons of the cyanophenyl ring ortho to the cyano group |

| ~7.30 | Doublet | 2H | Aromatic protons meta to the ester carbonyl |

| ~7.25 | Doublet | 2H | Aromatic protons of the cyanophenyl ring meta to the cyano group |

| ~2.70 | Triplet | 2H | -CH2- group attached to the benzene ring |

| ~1.65 | Multiplet | 2H | -CH2- group beta to the benzene ring |

| ~1.30 | Multiplet | 8H | Remaining methylene (-CH2-) groups of the heptyl chain |

| ~0.90 | Triplet | 3H | Terminal methyl (-CH3) group of the heptyl chain |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | Ester carbonyl carbon (C=O) |

| ~154 | Aromatic carbon of the cyanophenyl ring attached to the ester oxygen |

| ~149 | Aromatic carbon of the heptylbenzoate ring attached to the heptyl group |

| ~134 | Aromatic carbons of the cyanophenyl ring ortho to the cyano group |

| ~130 | Aromatic carbons of the heptylbenzoate ring ortho to the ester carbonyl |

| ~129 | Aromatic carbons of the heptylbenzoate ring meta to the ester carbonyl |

| ~122 | Aromatic carbons of the cyanophenyl ring meta to the cyano group |

| ~118 | Cyano group carbon (-C≡N) |

| ~109 | Aromatic carbon of the cyanophenyl ring bearing the cyano group |

| ~36 | -CH2- group attached to the benzene ring |

| ~31-22 | Methylene (-CH2-) carbons of the heptyl chain |

| ~14 | Terminal methyl (-CH3) carbon of the heptyl chain |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Strong | Aliphatic C-H stretching (heptyl chain) |

| ~2230 | Strong, Sharp | C≡N stretching of the cyano group |

| ~1735 | Strong | C=O stretching of the ester group |

| ~1600, ~1500 | Medium | Aromatic C=C stretching |

| ~1270, ~1160 | Strong | C-O stretching of the ester group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 321. Key fragmentation patterns would involve the cleavage of the ester linkage and the aliphatic chain.

Liquid Crystalline Properties and Applications

This compound exhibits a nematic liquid crystal phase over a specific temperature range. In the nematic phase, the elongated molecules have long-range orientational order, meaning they tend to align along a common direction, known as the director, but lack positional order. This combination of fluidity and anisotropy is the hallmark of the liquid crystalline state.

The presence of the terminal cyano group results in a large positive dielectric anisotropy (Δε > 0). This means that the dielectric constant parallel to the molecular long axis is greater than the dielectric constant perpendicular to it. This property is fundamental to the operation of twisted nematic (TN) and other field-effect LCDs. When an electric field is applied across a thin film of the liquid crystal, the molecules with positive dielectric anisotropy will align themselves parallel to the field. This reorientation changes the optical properties of the liquid crystal layer, allowing for the modulation of light transmission.

Due to these properties, this compound is a valuable component in liquid crystal mixtures used in various electro-optical applications, including:

-

Liquid Crystal Displays (LCDs): For televisions, computer monitors, and mobile devices.

-

Optical Shutters and Modulators: For controlling the intensity of light beams.

-

Sensors: Where changes in temperature or electric field can be detected through changes in the liquid crystal's optical properties.

Conclusion

This compound is a well-characterized liquid crystalline material with a unique combination of molecular structure and physical properties that make it highly suitable for applications in electro-optical devices. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by a suite of analytical techniques. The understanding of its structure-property relationships, particularly the role of the terminal cyano group in dictating its dielectric anisotropy, is crucial for the rational design of new liquid crystal materials with tailored properties for advanced display technologies and other emerging applications. This guide serves as a foundational resource for scientists and engineers working with or developing novel liquid crystalline materials.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Cyanophenyl 4-heptylbenzoate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Cyanophenyl 4-heptylbenzoate, a nematic liquid crystal. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible in a standard laboratory setting.

Section 1: Introduction and Significance

This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at a temperature range of 44°C to 56.6°C. Its molecular structure, consisting of a rigid core and a flexible alkyl chain, is characteristic of many liquid crystalline materials.[1] The presence of the polar cyano group and the ester linkage contributes to the molecule's dipole moment, which is a key factor in its liquid crystalline behavior. This compound and its analogs are of significant interest in materials science, particularly for their applications in display technologies and as stationary phases in chromatography.[2]

Key Properties:

| Property | Value |

| Molecular Formula | C21H23NO2[3][4][5] |

| Molecular Weight | 321.41 g/mol [4] |

| Melting Point | 44-45 °C[6][][8] |

| Appearance | White to light yellow powder or crystals[][8] |

Section 2: Synthesis via Steglich Esterification

The synthesis of this compound is most effectively achieved through a Steglich esterification. This method is advantageous as it proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[9][10] The reaction couples a carboxylic acid (4-heptylbenzoic acid) and an alcohol (4-cyanophenol) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11][12]

Reaction Mechanism

The Steglich esterification proceeds through the following key steps:

-

Activation of the Carboxylic Acid: DCC activates the carboxylic acid (4-heptylbenzoic acid) to form a highly reactive O-acylisourea intermediate.[9][13]

-

Nucleophilic Attack by DMAP: The catalyst, DMAP, acts as a potent nucleophile and attacks the O-acylisourea, forming a reactive N-acylpyridinium intermediate. This step is crucial for accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[9][13]

-

Ester Formation: The alcohol (4-cyanophenol) then attacks the N-acylpyridinium intermediate, leading to the formation of the desired ester and regenerating the DMAP catalyst.[13]

-

Byproduct Formation: DCC is converted to dicyclohexylurea (DCU), a stable and poorly soluble urea derivative that can be easily removed by filtration.[9][11]

References

- 1. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. This compound | 38690-76-5 [chemicalbook.com]

- 8. This compound CAS#: 38690-76-5 [m.chemicalbook.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 11. Steglich esterification - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Steglich Esterification [organic-chemistry.org]

Phase transition temperatures of 4-Cyanophenyl 4-heptylbenzoate

An In-Depth Technical Guide to the Phase Transition Temperatures of 4-Cyanophenyl 4-heptylbenzoate

Introduction

This compound, often abbreviated as CPHB, is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, consisting of a rigid aromatic core, a flexible alkyl chain, and a polar cyano group, is archetypal for materials that exhibit a nematic phase. This guide provides an in-depth analysis of the phase transition temperatures of CPHB, detailing the experimental methodologies used for their determination and the underlying molecular principles governing this behavior. Understanding these transitions is critical for the application of CPHB and similar materials in display technologies and other optoelectronic devices.

Physicochemical and Structural Properties

The defining characteristics of this compound are summarized below. These properties are fundamental to its liquid crystalline nature.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 4-Heptylbenzoic Acid 4-Cyanophenyl Ester | |

| CAS Number | 38690-76-5 | [2][3] |

| Molecular Formula | C₂₁H₂₃NO₂ | [1][4] |

| Molecular Weight | 321.41 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [3] |

The molecule's elongated shape, arising from the para-substituted benzene rings, and the strong dipole moment of the terminal cyano (-CN) group are primary drivers of its mesophase formation. The heptyl (-C₇H₁₅) chain provides molecular flexibility, influencing the temperature range over which the liquid crystal phases are stable.[5]

Phase Transition Behavior and Temperatures

CPHB exhibits a well-defined enantiotropic phase transition sequence. The transitions from the crystalline solid (Cr) to the nematic liquid crystal (N) phase and subsequently to the isotropic liquid (I) phase occur at specific, reproducible temperatures upon heating.

| Transition | Temperature (°C) | Description |

| Cr → N | 44.0 - 45.0 | Melting Point |

| N → I | 56.6 | Clearing Point |

Data sourced from commercial supplier specifications and chemical databases.[2][3][6]

The Cr → N transition represents the melting of the solid crystal into the nematic phase, where the material loses its positional order but retains a significant degree of long-range orientational order. The N → I transition, or clearing point, marks the transition to a true isotropic liquid, where both positional and orientational order are lost.

Core Methodologies for Characterization

The determination and validation of phase transition temperatures require precise analytical techniques. The following protocols are standard in the field of liquid crystal research.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the primary method for quantifying the thermodynamics of phase transitions. It directly measures the heat flow associated with a transition (enthalpy), providing unambiguous confirmation of the transition temperature. The choice of slow scan rates (e.g., 2-5 °C/min) is crucial for resolving closely spaced transitions and ensuring thermal equilibrium, thereby yielding accurate and reproducible data.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of CPHB into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation or degradation of the sample during heating. Place an empty, sealed aluminum pan on the reference sensor.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature below the first expected transition (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above the final transition (e.g., 70 °C).

-

Hold isothermally for 2-3 minutes to ensure complete melting.

-

Cool the sample at the same rate back to the starting temperature.

-

-

Data Analysis: The phase transitions are identified as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak onset temperature is typically reported as the transition temperature.

Trustworthiness: This protocol is self-validating. A second heating-cooling cycle is typically run to check for reproducibility and to erase any previous thermal history of the sample. The transition temperatures should be consistent between cycles.

Caption: Workflow for DSC analysis of CPHB phase transitions.

Polarized Optical Microscopy (POM)

Expertise & Experience: While DSC provides thermodynamic data, POM offers direct visual confirmation of the phase transitions. By observing the sample's texture through cross-polarizers while heating, one can unequivocally identify the anisotropic nematic phase (which appears bright and textured) versus the isotropic liquid phase (which appears dark). This technique is indispensable for confirming the nature of the mesophase.

Protocol:

-

Sample Preparation: Place a small amount of CPHB on a clean microscope slide.

-

Mounting: Cover the sample with a coverslip and place it on a calibrated hot stage fitted to the microscope stage.

-

Initial Observation: Heat the sample into the isotropic phase (e.g., 60 °C) to allow it to flow into a thin, uniform film.

-

Observation on Cooling: Slowly cool the sample (e.g., 2-5 °C/min). Observe the nucleation and growth of the nematic phase from the isotropic liquid. The nematic phase will appear as birefringent droplets that coalesce into a characteristic texture (e.g., Schlieren or marbled).

-

Observation on Heating: Record the temperature at which the nematic texture completely disappears into the dark, isotropic field. This corresponds to the clearing point (N → I).

-

Confirmation: Upon further cooling, observe the crystallization from the nematic phase. Record the temperature at which the solid crystalline structure forms.

Trustworthiness: The visual evidence from POM directly validates the transitions detected by DSC. The appearance and disappearance of birefringence are unmistakable optical signatures of the phase changes.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 3. This compound CAS#: 38690-76-5 [m.chemicalbook.com]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. dakenchem.com [dakenchem.com]

- 6. This compound | 38690-76-5 [chemicalbook.com]

Spectroscopic Characterization of 4-Cyanophenyl 4-heptylbenzoate: A Multi-technique Approach

Abstract

This technical guide provides an in-depth analysis of 4-Cyanophenyl 4-heptylbenzoate, a key component in liquid crystal technologies. We will explore its structural verification and characterization through a comprehensive application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document serves as a practical reference for researchers and quality control professionals, detailing not only the interpretation of spectral data but also the underlying causality of experimental choices and robust protocols for data acquisition.

Introduction and Molecular Structure

This compound (CPHB) is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase. Its molecular structure, consisting of a flexible heptyl tail, a rigid biphenyl core, an ester linkage, and a polar cyano group, is responsible for its mesogenic properties. The molecular formula is C₂₁H₂₃NO₂ with a molecular weight of 321.42 g/mol .[1][2] Accurate and unambiguous confirmation of this structure is paramount for ensuring the material's performance in applications such as display devices. Spectroscopic analysis provides a non-destructive and highly detailed method for this confirmation.

Figure 1: Chemical Structure of this compound

(Note: An illustrative image of the chemical structure would be placed here.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and population of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy distinguishes the different types of protons in a molecule based on their unique electronic environments. Protons in different parts of the CPHB molecule (aliphatic chain vs. aromatic rings) will resonate at different frequencies (chemical shifts), providing a distinct fingerprint. The integration of the signal is proportional to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organic compounds and the single residual solvent peak is easily identifiable.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

-

Acquisition Parameters:

-

Temperature: 298 K (Room Temperature).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Interpretation and Assignment:

The ¹H NMR spectrum of CPHB shows distinct regions for the aliphatic heptyl chain and the aromatic protons. The aromatic region is particularly complex due to the para-substituted rings.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet (d) | 2H | Aromatic protons ortho to the ester (C=O) |

| ~7.75 | Doublet (d) | 2H | Aromatic protons ortho to the nitrile (CN) |

| ~7.35 | Doublet (d) | 2H | Aromatic protons meta to the ester (C=O) |

| ~7.25 | Doublet (d) | 2H | Aromatic protons meta to the nitrile (CN) |

| ~2.70 | Triplet (t) | 2H | -CH₂- group attached to the benzene ring |

| ~1.65 | Multiplet (m) | 2H | Second -CH₂- group in the heptyl chain |

| ~1.30 | Multiplet (m) | 6H | Middle three -CH₂- groups of the chain |

| ~0.90 | Triplet (t) | 3H | Terminal -CH₃ group of the heptyl chain |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR provides a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. While less sensitive than ¹H NMR, it is invaluable for confirming the number of different carbon environments and identifying quaternary (non-protonated) carbons, such as those in the C=O and C≡N groups.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Experiment: Proton-decoupled experiment (e.g., 'zgpg30') to produce singlets for all carbons.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Reference: The CDCl₃ solvent peak at ~77.16 ppm.

-

Data Interpretation and Assignment:

The ¹³C NMR spectrum will show signals for all 21 carbons in the molecule, though some aromatic signals may overlap.

| Chemical Shift (δ) (ppm) | Assignment |

| ~164 | Ester Carbonyl Carbon (C=O) |

| ~155, ~153 | Aromatic carbons attached to oxygen |

| ~134, ~132, ~130, ~122 | Aromatic CH carbons |

| ~127, ~110 | Quaternary aromatic carbons |

| ~118 | Nitrile Carbon (C≡N) |

| ~36 | -CH₂- group attached to the benzene ring |

| ~32, ~31, ~29, ~23 | Aliphatic -CH₂- carbons of the heptyl chain |

| ~14 | Terminal -CH₃ carbon of the heptyl chain |

Note: Assignments are predictive and can be confirmed with advanced 2D NMR techniques like HSQC and HMBC.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is exceptionally useful for rapidly identifying the key functional groups present in CPHB, such as the nitrile, the ester carbonyl, and the aromatic rings.[3]

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the CPHB sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent.

-

Instrumentation: A standard FTIR spectrometer.

-

Acquisition: Collect a background spectrum of the pure KBr pellet or empty sample holder first. Then, collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

Data Interpretation and Assignment:

The FTIR spectrum provides a clear fingerprint of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3100-3000 | C-H Stretch | Aromatic C-H bonds[4] |

| ~2950-2850 | C-H Stretch | Aliphatic C-H bonds in the heptyl chain[4] |

| ~2230 | C≡N Stretch | Nitrile (Cyano) group (highly characteristic) |

| ~1735 | C=O Stretch | Ester carbonyl group (strong, sharp peak) [5] |

| ~1600, ~1500 | C=C Stretch | Aromatic ring vibrations |

| ~1270 & ~1160 | C-O Stretch | Asymmetric and symmetric stretching of the ester linkage |

The presence of strong, sharp peaks at ~2230 cm⁻¹ (C≡N) and ~1735 cm⁻¹ (C=O) are definitive indicators of the successful synthesis of the target molecule.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule.[7] For CPHB, the absorption of UV light is primarily due to π → π* transitions within the conjugated system of the aromatic rings and the carbonyl group. It is useful for confirming the presence of this chromophore and for quantitative analysis based on the Beer-Lambert Law.[8]

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of CPHB (e.g., 10⁻⁵ M) using a UV-transparent solvent like cyclohexane or ethanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan the absorbance from approximately 200 nm to 400 nm.

Data Interpretation:

CPHB is expected to show a strong absorption maximum (λ_max) characteristic of its extended π-conjugated system.

| Parameter | Value (approx.) | Interpretation |

| λ_max | ~270-280 nm | Corresponds to the π → π* electronic transition of the benzoyl and cyanophenyl chromophores. |

This absorption confirms the presence of the conjugated aromatic system. The molar absorptivity (ε) can be calculated from the absorbance at a known concentration, which is useful for quantitative quality control.

Integrated Spectroscopic Workflow

The power of this multi-technique approach lies in the complementary nature of the data. No single technique provides a complete picture, but together they offer unambiguous structural confirmation.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. UV/VIS Spectroscopy and Quantum Chemistry of Organic Colorants | Semantic Scholar [semanticscholar.org]

- 8. UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications | Semantic Scholar [semanticscholar.org]

Ein umfassender technischer Leitfaden zu den dielektrischen Eigenschaften des nematischen Flüssigkristalls 4-Cyanophenyl-4-heptylbenzoat (CP7B)

Verfasst von Dr. Gemini, leitender Anwendungswissenschaftler

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine detaillierte technische Untersuchung der dielektrischen Eigenschaften von 4-Cyanophenyl-4-heptylbenzoat (CP7B), einem nematischen Flüssigkristall von erheblichem Interesse für elektro-optische Anwendungen. Wir untersuchen die grundlegende Beziehung zwischen seiner Molekularstruktur und seinem anisotropen dielektrischen Verhalten. Dieser Leitfaden beschreibt die theoretischen Grundlagen, die für das Verständnis der dielektrischen Permittivität in nematischen Phasen erforderlich sind, stellt eine validierte experimentelle Methodik zur Charakterisierung dieser Eigenschaften mittels dielektrischer Spektroskopie vor und interpretiert die resultierenden Daten im Kontext etablierter physikalischer Modelle. Die hier präsentierten Erkenntnisse sind für Forscher, Wissenschaftler und Ingenieure in der Materialwissenschaft und der Entwicklung von Flüssigkristallanzeigen (LCDs) von entscheidender Bedeutung.

Einleitung: Die Bedeutung der dielektrischen Anisotropie in nematischen Flüssigkristallen

Nematische Flüssigkristalle stellen einen einzigartigen Materiezustand dar, der sich durch eine flüssigkeitsähnliche Positionsunordnung, aber eine kristallähnliche Orientierungsordnung der Moleküle auszeichnet.[1] Diese stäbchenförmigen Moleküle richten sich im Durchschnitt entlang einer gemeinsamen Achse aus, die als Direktor (n̂) bezeichnet wird. Diese kollektive Ausrichtung führt zu einer signifikanten Anisotropie in ihren physikalischen Eigenschaften, einschließlich des Brechungsindex, der elastischen Konstanten und, was am wichtigsten ist, der dielektrischen Permittivität.

Die dielektrische Anisotropie (Δε) ist die Differenz zwischen der dielektrischen Permittivität parallel (ε∥) und senkrecht (ε⊥) zum Direktor.[2] Diese Eigenschaft ist der Eckpfeiler der meisten Flüssigkristall-Anzeigetechnologien. Durch Anlegen eines externen elektrischen Feldes kann die Ausrichtung des Direktors und damit die optischen Eigenschaften des Materials gesteuert werden. Das Vorzeichen und die Größe von Δε bestimmen, wie die Flüssigkristallmoleküle auf ein elektrisches Feld reagieren. Materialien mit positivem Δε (ε∥ > ε⊥) richten sich parallel zum Feld aus, während sich Materialien mit negativem Δε (ε∥ < ε⊥) senkrecht dazu ausrichten.[3][4][5]

4-Cyanophenyl-4-heptylbenzoat (CP7B) ist ein kanonisches Beispiel für einen nematischen Flüssigkristall mit positiver dielektrischer Anisotropie, was es zu einem wertvollen Material für Forschung und technologische Anwendungen macht.

Molekulare und physikalische Eigenschaften von 4-Cyanophenyl-4-heptylbenzoat (CP7B)

Das dielektrische Verhalten von CP7B ist untrennbar mit seiner molekularen Architektur und seinen physikalischen Phasenübergängen verbunden.

Molekülstruktur:

CP7B ist eine organische Verbindung mit der Summenformel C₂₁H₂₃NO₂.[6][7] Seine Struktur besteht aus einem starren aromatischen Kern, der aus zwei Phenylringen besteht, die durch eine Estergruppe verbunden sind. An einem Ende des Kerns ist eine flexible Heptyl-Alkylkette (-C₇H₁₅) und am anderen Ende eine stark polare Nitril- oder Cyanogruppe (-C≡N) angebracht.[6][7]

-

Strukturformel: C₇H₁₅-C₆H₄-COO-C₆H₄-CN[8]

Der entscheidende strukturelle Faktor für seine dielektrischen Eigenschaften ist die Cyanogruppe. Sie besitzt ein großes permanentes Dipolmoment, das im Wesentlichen entlang der langen Molekülachse ausgerichtet ist. Dies ist die primäre Ursache für die große positive dielektrische Anisotropie des Materials.

Physikalische Eigenschaften:

Die thermodynamischen Eigenschaften von CP7B bestimmen den Temperaturbereich, in dem die nematische Phase existiert.

| Eigenschaft | Wert | Referenz |

| Summenformel | C₂₁H₂₃NO₂ | [6][7] |

| Molekulargewicht | 321,41 g/mol | [6][7] |

| Schmelzpunkt (Kristall → Nematisch) | ~44-45 °C | [9][10] |

| Klärpunkt (Nematisch → Isotrop) | ~56.6 - 57.6 °C | [9][11] |

Theoretischer Rahmen: Dielektrische Permittivität in anisotropen Medien

In einem isotropen Material ist die dielektrische Permittivität (ε) ein Skalar. In einem anisotropen Medium wie einem nematischen Flüssigkristall muss sie jedoch als Tensor zweiter Stufe betrachtet werden. Aufgrund der unaxialen Symmetrie der nematischen Phase vereinfacht sich dieser Tensor zu zwei Hauptkomponenten:

-

ε∥ (Parallele Permittivität): Gemessen, wenn das elektrische Messfeld parallel zum Direktor n̂ angelegt wird.

-

ε⊥ (Senkrechte Permittivität): Gemessen, wenn das elektrische Messfeld senkrecht zum Direktor n̂ angelegt wird.

Die dielektrische Anisotropie (Δε) wird dann einfach definiert als:

Δε = ε∥ - ε⊥

Die Werte von ε∥ und ε⊥ werden durch die Frequenz des angelegten elektrischen Feldes beeinflusst. Dieses Phänomen, bekannt als dielektrische Relaxation , tritt auf, wenn die permanente Dipolbewegung der Moleküle nicht mehr mit dem oszillierenden Feld Schritt halten kann.[12][13][14] In nematischen Flüssigkristallen sind typischerweise zwei Hauptrelaxationsmoden zu beobachten, die mit der Rotation der Moleküle um ihre kurze und lange Achse zusammenhängen.[12] Die Rotation um die kurze Achse ist stärker behindert und tritt bei niedrigeren Frequenzen auf, was hauptsächlich zu ε∥ beiträgt.[12]

Bildunterschrift: Beziehung zwischen molekularem Dipol und makroskopischer dielektrischer Anisotropie.

Experimentelles Protokoll: Messung mittels dielektrischer Spektroskopie

Die genaue Charakterisierung von ε∥ und ε⊥ erfordert eine sorgfältige Probenvorbereitung und -messung. Die dielektrische Spektroskopie ist die Standardtechnik, die verwendet wird, um die komplexe dielektrische Permittivität als Funktion der Frequenz zu messen.[15][16]

Ausrüstung:

-

Impedanzanalysator: Zur Messung von Kapazität und Verlust über einen breiten Frequenzbereich (z. B. 10 Hz bis 10 MHz).[9]

-

Flüssigkristall-Testzelle: Besteht aus zwei parallelen Glasplatten mit transparenten leitfähigen Indiumzinnoxid (ITO)-Beschichtungen. Der Abstand wird durch Distanzstücke (typischerweise 5-20 μm) präzise eingestellt.

-

Ausrichtungsschichten: Die inneren Oberflächen der Zelle sind mit einer Polymerschicht (z. B. Polyimid) beschichtet, die gerieben wird, um eine planare Ausrichtung zu fördern, oder mit einem Tensid behandelt wird, um eine homeotrope Ausrichtung zu induzieren.

-

Temperaturregler/Heizplatte: Zur präzisen Steuerung der Probentemperatur.

-

Elektromagnet oder Hochspannungsquelle: Zur Ausrichtung des nematischen Direktors. Ein starkes Magnetfeld (~1 T) ist oft bevorzugt, um Störungen durch das elektrische Messfeld zu vermeiden.

Schritt-für-Schritt-Methodik:

-

Zellvorbereitung: Wählen Sie eine Zelle mit der gewünschten Ausrichtungsschicht (planar für ε⊥, homeotrop für ε∥). Wenn nur eine planare Zelle verfügbar ist, kann ε∥ gemessen werden, indem ein ausreichend starkes elektrisches oder magnetisches Feld senkrecht zu den Platten angelegt wird, um die Moleküle neu auszurichten.

-

Befüllen der Zelle: Erhitzen Sie die Zelle und das CP7B-Material über seinen Klärpunkt (z. B. auf 65 °C). Füllen Sie die Zelle durch Kapillarwirkung mit dem isotropen Flüssigkristall, um eine ausrichtungsfreie Füllung zu gewährleisten.

-

Temperaturstabilisierung: Platzieren Sie die gefüllte Zelle im Temperaturregler. Kühlen Sie die Probe langsam (~0,1 °C/min) in die nematische Phase auf die gewünschte Messtemperatur ab. Dieser langsame Abkühlungsschritt ist entscheidend für die Bildung einer gut ausgerichteten Monodomäne.

-

Ausrichtung des Direktors:

-

Für ε⊥: Verwenden Sie eine Zelle mit planarer Ausrichtung. Der Direktor n̂ liegt parallel zu den Elektrodenplatten. Das elektrische Messfeld ist automatisch senkrecht zum Direktor.

-

Für ε∥: Verwenden Sie eine Zelle mit homeotroper Ausrichtung. Der Direktor n̂ ist senkrecht zu den Elektrodenplatten. Alternativ verwenden Sie eine planare Zelle und legen ein starkes Magnetfeld parallel zum elektrischen Messfeld (d. h. senkrecht zu den Platten) an, um den Direktor neu auszurichten.

-

-

Dielektrische Messung: Führen Sie mit dem Impedanzanalysator einen Frequenz-Sweep über den gewünschten Bereich durch. Das Gerät misst die komplexe Impedanz, aus der die Kapazität (C) und der dielektrische Verlust (tan δ) berechnet werden können.

-

Berechnung der Permittivität: Die reale Komponente der dielektrischen Permittivität (ε') wird aus der gemessenen Kapazität (C) unter Verwendung der Geometrie der Zelle berechnet: ε' = (C * d) / (ε₀ * A) wobei d der Zellabstand, A die Elektrodenfläche und ε₀ die Permittivität des freien Raums (8,854 x 10⁻¹² F/m) ist.

-

Temperaturabhängigkeit: Wiederholen Sie die Schritte 5-6 bei verschiedenen Temperaturen im gesamten nematischen Bereich, um die Temperaturabhängigkeit der dielektrischen Eigenschaften zu charakterisieren.

Bildunterschrift: Experimenteller Arbeitsablauf für die dielektrische Spektroskopie von Flüssigkristallen.

Ergebnisse und Diskussion: Dielektrische Eigenschaften von CP7B

Experimentelle Studien zu CP7B zeigen durchweg eine starke positive dielektrische Anisotropie über seinen gesamten nematischen Bereich.[9][13]

Typische dielektrische Daten:

Die folgenden Daten sind repräsentative Werte, die aus der Literatur für CP7B in der nematischen Phase synthetisiert wurden. Die genauen Werte können je nach Reinheit der Probe und Messfrequenz leicht variieren. Die Messungen werden typischerweise bei einer Frequenz durchgeführt, die unterhalb der Hauptrelaxationsfrequenz liegt (z. B. 1 kHz).

| Parameter | Symbol | Typischer Wert (bei T ≈ 50 °C, f = 1 kHz) |

| Parallele Permittivität | ε∥ | ~18.0 - 20.0 |

| Senkrechte Permittivität | ε⊥ | ~5.0 - 6.0 |

| Dielektrische Anisotropie | Δε | ~13.0 - 14.0 |

| Mittlere Permittivität | ε̄ = (ε∥ + 2ε⊥)/3 | ~9.3 - 10.7 |

Interpretation der Ergebnisse:

-

Ursache der positiven Anisotropie: Wie bereits erwähnt, ist der große Wert von ε∥ ein direktes Ergebnis des starken Dipolmoments der terminalen Cyanogruppe, das entlang der langen Molekülachse wirkt. Wenn das elektrische Feld parallel zum Direktor angelegt wird, trägt dieser Dipol voll zur Polarisierbarkeit bei, was zu einer hohen Permittivität führt. Im Gegensatz dazu ist bei Anlegen des Feldes senkrecht zum Direktor der Beitrag dieses dominanten Dipols minimal, was zu einem viel niedrigeren Wert für ε⊥ führt.

-

Frequenzabhängigkeit (Relaxation): Studien zur dielektrischen Relaxation an CP7B zeigen, dass die ε∥-Komponente eine deutliche Relaxation im Frequenzbereich von kHz bis MHz aufweist.[9][13][14] Dies entspricht der Rotation der Moleküle um ihre kurze Achse, eine Bewegung, die durch das nematische Potential behindert wird. Oberhalb dieser Relaxationsfrequenz fällt ε∥ dramatisch ab, da die Dipole dem Feld nicht mehr folgen können. Die ε⊥-Komponente zeigt typischerweise eine Relaxation bei viel höheren Frequenzen (GHz-Bereich), die mit der ungehinderten Rotation um die lange Molekülachse verbunden ist.

-

Temperaturabhängigkeit: Mit steigender Temperatur in der nematischen Phase nehmen die thermischen Fluktuationen zu, was zu einer Abnahme des Orientierungsordnungsparameters (S) führt. Infolgedessen nimmt ε∥ mit der Temperatur tendenziell ab, während ε⊥ leicht zunimmt. Folglich nimmt die dielektrische Anisotropie (Δε) mit steigender Temperatur ab und fällt am nematisch-isotropen Phasenübergang abrupt auf Null.[9]

Schlussfolgerung

4-Cyanophenyl-4-heptylbenzoat (CP7B) ist ein nematogener Flüssigkristall, dessen dielektrische Eigenschaften durch seine ausgeprägte Molekülstruktur bestimmt werden. Seine große positive dielektrische Anisotropie, die direkt auf das starke axiale Dipolmoment seiner Cyanogruppe zurückzuführen ist, macht es zu einem idealen Material für elektro-optische Anwendungen, die eine Ausrichtung der Moleküle parallel zu einem angelegten elektrischen Feld erfordern. Die in diesem Leitfaden beschriebene Methodik zur Charakterisierung seiner dielektrischen Permittivität mittels dielektrischer Spektroskopie stellt einen robusten und validierten Ansatz dar. Das Verständnis der Beziehung zwischen der molekularen Struktur von CP7B, seinem Phasenverhalten und seinen resultierenden dielektrischen Eigenschaften ist für das rationale Design und die Optimierung von fortschrittlichen Flüssigkristallmaterialien und -vorrichtungen von grundlegender Bedeutung.

Referenzen

-

Dielectric Spectroscopy of Liquid Crystalline Dispersions. Langmuir - ACS Publications. 15

-

Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. National Institutes of Health (NIH). 12

-

Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University. 17

-

Pretransitional dielectric properties of nematogenic 4-cyanophenyl-4′-n-heptylbenzoate. Taylor & Francis Online. 9

-

Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate. Taylor & Francis Online. 13

-

Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate | Request PDF. ResearchGate. 14

-

Dielectric spectroscopy of liquid crystalline dispersions. New Jersey Institute of Technology. 16

-

Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. 2

-

Measurement of the dielectric properties of liquid crystal material for microwave applications. Semantic Scholar. 1

-

Lens-shaped nematic liquid crystal droplets with negative dielectric anisotropy in electric and magnetic fields. Taylor & Francis Online. 3

-

Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. National Center for Biotechnology Information (NCBI). 4

-

Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes. MDPI. 5

-

4-CYANOPHENYL 4-HEPTYLBENZOATE. Global Substance Registration System (GSRS). 6

-

Compound this compound. Chemdiv. 7

-

Component 2: 4-cyanophenyl 4-n-heptyl benzoate (CPHB). ResearchGate. 8

-

This compound. SYNTHON Chemicals Shop. 11

-

This compound. ChemicalBook. 10

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes | MDPI [mdpi.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Compound this compound - Chemdiv [chemdiv.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound CAS#: 38690-76-5 [m.chemicalbook.com]

- 11. SYNTHON Chemicals Shop | this compound | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 12. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchwith.njit.edu [researchwith.njit.edu]

- 17. lavrentovichgroup.com [lavrentovichgroup.com]

Solubility of 4-Cyanophenyl 4-heptylbenzoate in organic solvents

An In-depth Technical Guide to the Solubility of 4-Cyanophenyl 4-heptylbenzoate in Organic Solvents

Introduction: Contextualizing the Importance of Solubility Data

This compound is a calamitic (rod-shaped) liquid crystal intermediate, a class of molecules pivotal to the development of display technologies and advanced materials.[1] Its unique molecular structure, featuring a polar cyano-substituted phenyl ring and a nonpolar heptyl chain, gives rise to the mesophases that are critical for these applications.[2][3][4] The formulation of liquid crystal mixtures, as well as purification and quality control processes, are fundamentally dependent on a thorough understanding of the solubility of components like this compound in various organic solvents.

This guide, intended for researchers, chemists, and materials scientists, provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will move beyond simple data provision to explore the underlying physicochemical principles, establish robust, self-validating experimental protocols, and detail the analytical methodologies required for precise quantification. As a Senior Application Scientist, the emphasis here is not just on the 'what' but the 'why'—elucidating the rationale behind each procedural step to ensure the generation of reliable and reproducible data.

Section 1: Physicochemical Profile of this compound

A foundational understanding of the solute is the first step in any solubility study. The properties of this compound dictate its interaction with potential solvents.

Chemical Structure:

Caption: Molecular structure of this compound.

This structure is amphiphilic in nature, possessing distinct nonpolar and polar regions. The long heptyl chain is hydrophobic and will preferentially interact with nonpolar solvents through van der Waals forces. Conversely, the cyanophenyl group provides a significant dipole moment, favoring interactions with polar solvents. The ester linkage contributes to the overall polarity. This duality is the primary determinant of its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃NO₂ | [2][4][5][6] |

| Molecular Weight | 321.41 g/mol | [4][5][6] |

| Appearance | White to light yellow powder or crystal | [5][6][7] |

| Melting Point | 44-45 °C | [5][6] |

| Synonyms | 4-Heptylbenzoic Acid 4-Cyanophenyl Ester, 7CPB | [6] |

| CAS Number | 38690-76-5 | [5][6] |

Section 2: Theoretical Framework for Solubility

Solubility is a thermodynamic equilibrium between the solid state and the dissolved state. The principle of "like dissolves like" serves as a useful heuristic. For this compound, this means:

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents will effectively solvate the heptyl tail. Toluene, with its aromatic ring, can also engage in π-π stacking with the phenyl rings of the solute, enhancing solubility. Indeed, the compound is known to be readily soluble in toluene.[5][6][7]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess a dipole moment that can interact favorably with the cyanophenyl group. Their alkyl portions can also interact with the heptyl tail, often making them effective solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While the polar hydroxyl group can interact with the cyano group, the hydrogen-bonding network of the solvent must be disrupted, which requires energy. Solubility in these solvents is often moderate but highly dependent on temperature.

The dissolution process can be described by the van't Hoff equation, which relates the mole fraction solubility (x) to the temperature (T), the enthalpy of dissolution (ΔH°sol), and the entropy of dissolution (ΔS°sol):

ln(x) = - (ΔH°sol / RT) + (ΔS°sol / R)

Where R is the gas constant. This relationship is fundamental for predicting how solubility will change with temperature and for calculating key thermodynamic parameters from experimental data.[8][9] A positive enthalpy of dissolution, which is typical for solids, indicates that solubility will increase as temperature rises.[8][10]

Section 3: Experimental Protocol for Solubility Determination

The gold standard for determining the solubility of a crystalline solid in a liquid is the isothermal shake-flask method .[11] This method ensures that a true thermodynamic equilibrium is reached, providing highly accurate and reliable data.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purity >98%)

-

Solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or sealed glass flasks (20 mL)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer or thermocouple

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance (±0.0001 g)

-

Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Workflow Diagram:

Caption: Workflow for the isothermal shake-flask solubility method.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a precisely known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker set to the desired temperature (e.g., 298.15 K). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.

-

Causality Insight: This extended period is necessary to overcome kinetic barriers and ensure the system reaches a true thermodynamic equilibrium. To validate this, time-point samples can be taken (e.g., at 24, 48, and 72 hours) until the measured concentration remains constant.[12]

-

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for several hours in the same temperature-controlled environment. Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the liquid through a 0.22 µm syringe filter into a clean vial.

-

Causality Insight: Filtration is a critical step to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility. The filtration should be performed quickly to prevent temperature changes that could cause precipitation.[12]

-

-

Dilution: Accurately weigh the filtered saturated solution. Then, perform a precise serial dilution with fresh solvent into a volumetric flask to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the solute.

-

Calculation: Calculate the original solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) by accounting for the dilutions made.

Section 4: Analytical Quantification Methods

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.

Protocol: HPLC-UV Method for Quantification

Objective: To develop a method to separate and quantify this compound.

Instrumentation & Conditions (Typical Starting Point):

-

HPLC System: With UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Causality Insight: A C18 column is chosen due to the significant nonpolar character of the heptyl chain. The long alkyl chains of the stationary phase will retain the molecule effectively.

-

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v). The exact ratio must be optimized to achieve a good peak shape and retention time (typically 3-7 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for λmax using a spectrophotometer (expected in the UV range due to the aromatic rings).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a Stock Standard: Accurately weigh ~10 mg of this compound and dissolve it in the mobile phase in a 100 mL volumetric flask to create a 100 µg/mL stock solution.

-

Create Calibration Curve: Perform serial dilutions of the stock standard to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

-

Analyze Standards: Inject each standard into the HPLC system and record the peak area.

-

Plot Calibration Curve: Plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.999 is ideal).

-

Analyze Samples: Inject the diluted solubility samples and use their measured peak areas to calculate their concentration from the calibration curve.

Analytical Method Validation Diagram:

Caption: Workflow for quantitative analysis using HPLC-UV.

Section 5: Solubility Profile and Data Interpretation

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene | High | Excellent solvation of both the heptyl tail and the aromatic core via van der Waals and π-π interactions.[5][6] |

| Nonpolar Aliphatic | n-Hexane | Moderate | Good solvation of the heptyl tail, but poor interaction with the polar cyanophenyl head. |

| Polar Aprotic | Acetone | Moderate to High | The dipole of acetone interacts well with the cyanophenyl group, while its small alkyl component offers some interaction with the tail. |

| Polar Aprotic | Acetonitrile | Moderate | Similar to acetone, with strong dipole-dipole interactions with the cyano group. |

| Polar Protic | Ethanol | Low to Moderate | Requires disruption of the solvent's hydrogen-bonding network. Solubility is expected to be highly temperature-dependent. |

| Polar Protic | Water | Very Low | The high polarity and strong hydrogen-bonding network of water cannot effectively solvate the long, nonpolar heptyl chain. |

This table presents expected trends. Researchers must generate their own quantitative data.

Conclusion

This guide has detailed the critical theoretical and practical considerations for determining the solubility of this compound. By understanding the compound's amphiphilic nature and applying robust experimental techniques like the isothermal shake-flask method coupled with precise HPLC-UV analysis, researchers can generate the high-quality data essential for process development, formulation, and materials design. The protocols and workflows provided herein are designed to be self-validating, ensuring that the resulting data is not merely a number, but a true representation of the compound's behavior at thermodynamic equilibrium.

References

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C21H23NO2) [pubchemlite.lcsb.uni.lu]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound CAS#: 38690-76-5 [m.chemicalbook.com]

- 6. This compound | 38690-76-5 [chemicalbook.com]

- 7. This compound | 38690-76-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. physchemres.org [physchemres.org]

- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Electro-optical Response Measurement of 4-Cyanophenyl 4-heptylbenzoate (7CB)

Introduction

4-Cyanophenyl 4-heptylbenzoate, commonly known as 7CB, is a nematic liquid crystal that has found extensive use in optical electronics, particularly in liquid-crystal displays (LCDs).[1] Its rod-like molecular structure and positive dielectric anisotropy are key to its electro-optical switching capabilities. This application note provides a detailed protocol for measuring the electro-optical response of 7CB, a fundamental characterization for its application in various devices.

The core principle behind the electro-optical response of nematic liquid crystals like 7CB is the Fréedericksz transition . This transition describes the reorientation of the liquid crystal director (the average direction of the long axes of the liquid crystal molecules) when an external electric or magnetic field of sufficient strength is applied.[2] The competition between the elastic forces of the liquid crystal, which favor a uniform alignment dictated by the cell surfaces, and the torque induced by the external field results in a distinct threshold field. Above this threshold, the director reorients to align with the field, leading to a change in the optical properties of the liquid crystal layer.[2] This change, specifically the modulation of the effective birefringence, is the basis for light modulation in many liquid crystal devices.

This guide will walk researchers through the entire process, from the preparation of the liquid crystal cell to the final data analysis, providing the necessary theoretical background and practical insights for obtaining reliable and reproducible results.

Principle of Measurement

The electro-optical response of 7CB is typically measured by observing the change in light transmittance through a liquid crystal cell placed between two crossed polarizers. In the absence of an electric field (voltage-off state), the 7CB molecules are aligned in a specific direction determined by the alignment layers on the inner surfaces of the cell. This initial alignment is typically planar, meaning the director is parallel to the cell surfaces. When polarized light enters the cell, its polarization state is altered by the birefringence of the liquid crystal layer, allowing some light to pass through the second polarizer (analyzer).

When a sufficiently strong electric field is applied perpendicular to the cell surfaces (voltage-on state), the 7CB molecules, possessing a positive dielectric anisotropy, reorient themselves to align parallel to the field. In this homeotropic alignment, the effective birefringence for normally incident light is minimized. Consequently, the polarization of the incident light is largely unchanged, and it is blocked by the analyzer, leading to a dark state. By measuring the change in transmitted light intensity as a function of the applied voltage, we can characterize key electro-optical parameters such as the threshold voltage and response times.

Experimental Protocol

Materials and Equipment

Materials:

-

This compound (7CB) liquid crystal

-

Indium Tin Oxide (ITO) coated glass substrates

-

Polyimide alignment agent (e.g., PI-2555)

-

Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

-

UV-curable epoxy for cell sealing

-

Spacers of a defined diameter (e.g., 5 µm)

Equipment:

-

Spin coater

-

Hot plate

-

UV curing lamp

-

Rubbing machine

-

Polarizing Optical Microscope (POM)

-

He-Ne laser (633 nm) or other stable light source[3]

-

Function generator

-

Voltage amplifier

-

Photodiode detector[3]

-

Oscilloscope[4]

-

Temperature controller

Liquid Crystal Cell Preparation

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

-

Alignment Layer Deposition: Deposit a thin layer of polyimide on the ITO-coated side of the substrates using a spin coater. A typical process would be a two-step spin at 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds.

-

Curing: Cure the polyimide layer by baking the substrates on a hot plate. The curing temperature and time will depend on the specific polyimide used (e.g., 180°C for 1 hour).

-

Rubbing: Create a preferential alignment direction by gently rubbing the cured polyimide surface with a velvet cloth-covered roller on a rubbing machine. The two substrates should be rubbed in an anti-parallel direction.

-

Cell Assembly: Assemble the cell by placing the two substrates together with the rubbed polyimide layers facing each other. Use UV-curable epoxy mixed with spacers of the desired diameter to seal the edges of the cell, leaving two small gaps for filling. The cell gap is a critical parameter influencing the response time.[5]

-

Curing the Seal: Expose the sealed edges to a UV lamp to cure the epoxy.

-

Filling the Cell: Heat the 7CB liquid crystal to its isotropic phase (above its clearing point of ~42-44°C).[6] Fill the cell via capillary action by placing a drop of the isotropic 7CB at one of the filling gaps.

-

Sealing the Gaps: Once the cell is filled, seal the filling gaps with the UV-curable epoxy.

-

Annealing: Slowly cool the filled cell back to room temperature to ensure a uniform nematic phase.

Experimental Setup

The experimental setup for measuring the electro-optical response is depicted below.[4][7]

Caption: Experimental setup for electro-optical response measurement.

Measurement Procedure

-

System Alignment: Position the 7CB cell between the crossed polarizers on the microscope stage. Align the rubbing direction of the cell at 45° to the transmission axes of both the polarizer and the analyzer to achieve maximum light modulation.

-

Voltage Application: Connect the function generator, through the voltage amplifier, to the ITO electrodes of the liquid crystal cell.

-

Transmittance vs. Voltage (T-V) Curve:

-

Set the function generator to produce a square wave with a frequency of 1 kHz. This frequency is high enough to prevent ion migration effects but low enough that the dielectric anisotropy of 7CB remains positive.

-

Gradually increase the amplitude of the applied voltage from 0 V to a voltage sufficient to induce full switching (e.g., 10 V).

-

At each voltage step, measure the intensity of the transmitted light using the photodiode and record the corresponding voltage from the oscilloscope.

-

Plot the normalized transmittance as a function of the applied voltage to obtain the T-V curve. The threshold voltage (Vth) is typically defined as the voltage at which the transmittance drops to 90% of its maximum value.

-

-

Response Time Measurement:

-

Apply a square wave voltage that switches between 0 V and a voltage that ensures complete switching (e.g., 5 V).

-

Capture the transient response of the photodetector signal on the oscilloscope.

-

The rise time (τ_on) is defined as the time taken for the transmittance to fall from 90% to 10% of its initial value upon voltage application.

-

The fall time (τ_off) is the time taken for the transmittance to rise from 10% to 90% of its maximum value when the voltage is removed. The switching-off time is primarily governed by the relaxation of the liquid crystal back to its initial state due to elastic forces.[8]

-

Data Presentation and Analysis

The collected data can be summarized in the following tables for clarity and comparison.

Table 1: Key Experimental Parameters

| Parameter | Value |

| Liquid Crystal | This compound (7CB) |

| Cell Gap | 5 µm |

| Alignment | Anti-parallel rubbed polyimide |

| Wavelength | 633 nm |

| Temperature | 25 °C |

| Applied Waveform | 1 kHz Square Wave |

Table 2: Example Electro-optical Response Data for 7CB

| Applied Voltage (Vrms) | Normalized Transmittance |

| 0.0 | 1.00 |

| 0.5 | 1.00 |

| 1.0 | 0.95 |

| 1.5 | 0.60 |

| 2.0 | 0.20 |

| 2.5 | 0.05 |

| 3.0 | 0.01 |

| 5.0 | 0.00 |

Table 3: Typical Response Times for 7CB

| Parameter | Value |

| Switching-on Voltage | 5 Vrms |

| Rise Time (τ_on) | ~5 ms |

| Fall Time (τ_off) | ~20 ms |

Visualizing the Switching Mechanism

The reorientation of the liquid crystal director under an applied electric field is the fundamental mechanism behind the observed electro-optical response.

Caption: Director orientation in OFF and ON states.

Conclusion

This application note has detailed a comprehensive protocol for measuring the electro-optical response of the nematic liquid crystal this compound (7CB). By following the outlined procedures for cell fabrication, experimental setup, and data acquisition, researchers can accurately determine key parameters such as the threshold voltage and switching times. Understanding these characteristics is crucial for the design and optimization of liquid crystal-based devices for a wide range of applications in displays, photonics, and beyond. The principles and techniques described herein provide a solid foundation for the characterization of not only 7CB but also other nematic liquid crystal materials.

References

- 1. ossila.com [ossila.com]

- 2. users.soe.ucsc.edu [users.soe.ucsc.edu]

- 3. physicsopenlab.org [physicsopenlab.org]

- 4. er.knutd.edu.ua [er.knutd.edu.ua]

- 5. stars.library.ucf.edu [stars.library.ucf.edu]

- 6. This compound CAS#: 38690-76-5 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

Application Note & Protocols: Achieving Controlled Alignment of 4-Cyanophenyl 4-heptylbenzoate (7CB) on Diverse Substrates

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the methodologies for aligning the nematic liquid crystal 4-cyanophenyl 4-heptylbenzoate (7CB). We delve into the foundational principles and provide detailed, field-proven protocols for achieving both planar and homeotropic alignments on various substrates. The causality behind experimental choices is emphasized to empower researchers with the ability to troubleshoot and adapt these methods for their specific applications. Protocols for substrate preparation, alignment layer deposition, liquid crystal cell fabrication, and characterization are presented.

Introduction: The Importance of Anisotropic Alignment

This compound (7CB) is a calamitic (rod-shaped) thermotropic liquid crystal widely utilized in research due to its stable nematic phase at and above room temperature (28.5–42 °C) and its strong positive dielectric anisotropy, a result of the large dipole moment from its terminal cyano group.[1][2] The utility of 7CB, and liquid crystals (LCs) in general, is fundamentally dependent on the ability to control the collective orientation of the molecules. This average orientation is defined by a vector known as the director, n . In the absence of an aligning influence, the director orientation is random, leading to a polydomain texture that scatters light. For virtually all applications, from display technologies to advanced sensor platforms, achieving a uniform, monodomain alignment is a critical prerequisite.[3][4]

The two most fundamental and widely used alignment configurations are:

-

Planar (or Homogeneous) Alignment: The LC director n is oriented parallel to the substrate surface. If this alignment is unidirectional, the material behaves as a uniaxial birefringent slab.[5]

-

Homeotropic Alignment: The LC director n is oriented perpendicular to the substrate surface. This configuration is essential for Vertically Aligned Nematic (VAN) displays and certain sensor designs.[5][6][7]

This guide will provide detailed protocols for achieving these two configurations using industry-standard techniques.

Foundational Protocol: Substrate Cleaning

The quality of any alignment layer is critically dependent on the cleanliness of the underlying substrate. Residual organic or particulate contamination can introduce defects (disclinations) in the liquid crystal alignment and compromise the uniformity and stability of the alignment layer itself. This protocol is suitable for glass, indium tin oxide (ITO) coated glass, and silicon substrates.

Principle: A multi-step chemical and physical cleaning process is used to sequentially remove organic residues and inorganic particulates, followed by surface activation (hydroxylation) to ensure proper adhesion of subsequent alignment layers.

Materials:

-

Substrates (e.g., ITO-coated glass slides)

-

Detergent solution (e.g., 2% Alconox or Decon 90 in water)

-

Acetone (ACS grade or higher)

-

Isopropanol (IPA, ACS grade or higher)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ultrasonic bath

-

High-purity nitrogen or argon gas source with filter

-

Substrate rack (Teflon or stainless steel)

-

Oven or hotplate

Protocol:

-

Degreasing: Place substrates in a substrate rack and immerse them in the detergent solution. Sonicate in an ultrasonic bath for 15-20 minutes. This step removes bulk organic grease and oils.

-

DI Water Rinse: Thoroughly rinse the substrates and rack under running DI water for at least 3 minutes to remove all traces of detergent.

-

Solvent Clean 1 (Acetone): Transfer the rack to a beaker containing acetone. Sonicate for 15-20 minutes. Acetone is highly effective at dissolving remaining organic contaminants.

-